molecular formula C19H20N4O4S B11003164 Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate

Cat. No.: B11003164
M. Wt: 400.5 g/mol
InChI Key: ALEHJWBLQIRGQF-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines elements of phthalazinone, thiazole, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate typically involves multiple steps

    Phthalazinone Core Synthesis: The phthalazinone core can be synthesized from anthranilic acid derivatives through cyclization reactions.

    Thiazole Ring Formation: The thiazole ring is introduced via a condensation reaction involving appropriate thioamide and α-haloketone precursors.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are utilized under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its combination of phthalazinone, thiazole, and ester functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H20N4O4S

Molecular Weight

400.5 g/mol

IUPAC Name

methyl 2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H20N4O4S/c1-10(2)16-15(18(26)27-4)21-19(28-16)20-14(24)9-13-11-7-5-6-8-12(11)17(25)23(3)22-13/h5-8,10H,9H2,1-4H3,(H,20,21,24)

InChI Key

ALEHJWBLQIRGQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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